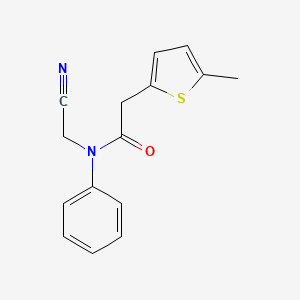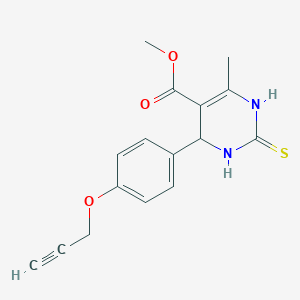
N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide, commonly known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPT is a selective inhibitor of the neuronal transporter protein, which is responsible for reuptake of the neurotransmitter dopamine.
Mécanisme D'action
MPPT works by selectively inhibiting the reuptake of dopamine by the neuronal transporter protein. This results in an increase in the levels of dopamine in the brain, which can improve symptoms of various neurological disorders. MPPT has a high affinity for the dopamine transporter protein, which makes it a potent inhibitor.
Biochemical and Physiological Effects:
MPPT has been shown to increase the levels of dopamine in the brain, which can result in improved mood, attention, and motor function. It has also been shown to reduce the reinforcing effects of cocaine and other addictive drugs, which can help in drug abuse treatment. MPPT has a low potential for abuse and dependence, which makes it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
MPPT has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter protein. It can be easily synthesized and purified, which makes it a cost-effective research tool. However, MPPT has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for MPPT research, including its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. MPPT can also be used as a research tool to study the role of dopamine in various physiological and pathological processes. Further research is needed to optimize the synthesis and formulation of MPPT for therapeutic use.
Méthodes De Synthèse
The synthesis of MPPT involves the reaction of 1-(2-pyridyl)piperidine with N-methylpropanamide in the presence of a catalyst. The reaction yields MPPT as a white crystalline solid with a melting point of 123-125°C.
Applications De Recherche Scientifique
MPPT has been extensively studied in the field of neuroscience due to its potential therapeutic applications for various neurological disorders. It has been shown to increase the levels of dopamine in the brain, which can improve symptoms of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). MPPT has also been studied for its potential use in drug abuse treatment, as it can reduce the reinforcing effects of cocaine and other addictive drugs.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-14(18)16(2)12-7-10-17(11-8-12)13-6-4-5-9-15-13/h4-6,9,12H,3,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWBQOPLQRSGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)


![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)

![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)